(S)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid
Overview
Description
The compound contains a tert-butoxycarbonyl (Boc) group, an amino group, and a tritylthio group attached to a butanoic acid backbone. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . The tritylthio group could potentially be used for protection of thiols or as a leaving group in certain reactions.
Molecular Structure Analysis
The compound has a chiral center at the 2-position of the butanoic acid backbone, which is indicated by the (S)- prefix in the name. This means that it exists in two enantiomeric forms that are mirror images of each other .Chemical Reactions Analysis
The Boc group can be selectively removed under acidic conditions without affecting other functional groups . The tritylthio group could potentially be used for thiol protection or as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the Boc group could potentially increase its steric bulk and affect its solubility .Scientific Research Applications
Synthesis of Collagen Cross-links
Adamczyk, Johnson, and Reddy (1999) detailed an efficient synthesis route for tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a critical intermediate for preparing collagen cross-links such as pyridinoline and deoxypyridinoline. This synthesis is a testament to the compound's significance in biochemistry and pharmaceutical chemistry, demonstrating its role in understanding and potentially manipulating biological structures and processes (Adamczyk et al., 1999).
Preparation of Beta-amino Acid Pharmacophore
Kubryk and Hansen (2006) synthesized (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid via asymmetric hydrogenation, demonstrating the compound's utility in creating pharmacophores, pivotal for drug design and development. This process underscores the compound's importance in synthesizing biologically active molecules with potential therapeutic applications (Kubryk & Hansen, 2006).
Efficient N-tert-Butoxycarbonylation of Amines
Heydari et al. (2007) highlighted the use of H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, showcasing the chemical's critical role in protecting amine groups during peptide synthesis. This method points to the compound's utility in simplifying and improving the efficiency of synthesizing complex biological molecules (Heydari et al., 2007).
Determination of the Tert-Butyloxycarbonyl Group
Ehrlich-Rogozinski (1974) developed a method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, facilitating the accurate determination of this protective group. This research underscores the compound's role in analytical chemistry, particularly in the analysis and purification of peptides and amino acids (Ehrlich-Rogozinski, 1974).
Improved Selectivity in Deprotection
Bodanszky and Bodanszky (2009) discussed improving the selectivity of removing the tert-butyloxycarbonyl group, highlighting the compound's significance in the strategic deprotection of functional groups during complex organic syntheses. This research is crucial for the development of synthetic methodologies that require precise control over protecting group strategies (Bodanszky & Bodanszky, 2009).
Future Directions
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAYCOKLWMVUSV-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673983 | |
Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid | |
CAS RN |
201419-16-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-homocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201419-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.